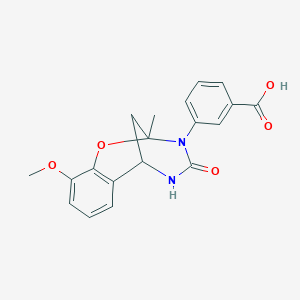

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid

Description

3-(10-Methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a polycyclic heteroaromatic compound featuring a benzoic acid moiety fused to a methoxy-substituted benzoxadiazocin core. The methoxy and methyl substituents at positions 10 and 2, respectively, influence electronic properties and solubility. The 4-oxo group enhances polarity, while the benzoic acid moiety provides a carboxylic acid functional group, enabling salt formation or coordination chemistry.

Properties

IUPAC Name |

3-(6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-19-10-14(13-7-4-8-15(25-2)16(13)26-19)20-18(24)21(19)12-6-3-5-11(9-12)17(22)23/h3-9,14H,10H2,1-2H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBLEOLSCHOOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid typically involves a multi-step process:

Formation of the benzoxadiazocin ring: : This step generally starts with the cyclization of appropriate precursors under conditions that promote the formation of the benzoxadiazocin skeleton.

Introduction of functional groups:

Benzoic acid moiety attachment: : The final step involves attaching the benzoic acid group to the benzoxadiazocin core.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis method, optimizing reaction conditions to maximize yield and minimize by-products. This often includes high-throughput screening of catalysts, solvents, and temperatures, and may involve continuous flow chemistry for improved efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: : Conversion of methyl groups to carboxylic acids or other oxidized functionalities.

Reduction: : Hydrogenation of the oxo group to form alcohols.

Substitution: : Halogenation of the benzene ring or substitution of the methoxy group.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

Reduction: : Employing hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: : Use of halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed depend on the reaction conditions:

Oxidation: : Benzoic acid derivatives.

Reduction: : Alcohols or completely reduced hydrocarbons.

Substitution: : Halogenated benzoxadiazocin derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the benzoxadiazocin structure enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth makes it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory effects of compounds related to 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid. These compounds showed potential in reducing inflammation markers in vitro and in vivo models, suggesting their utility in treating inflammatory diseases .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens. Studies reported that certain derivatives exhibited substantial antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents .

Polymer Chemistry

In material science, the compound can be utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers containing benzoxadiazocin units exhibit improved performance in applications like coatings and composites .

Nanotechnology

The integration of this compound into nanomaterials has been explored for drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it a valuable component in designing effective nanocarriers for targeted drug delivery .

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor. Specific studies have focused on its interaction with enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The findings suggest that it could serve as a lead compound for developing new enzyme inhibitors .

Molecular Probes

Due to its unique structural features, this compound can function as a molecular probe in biochemical assays. Its fluorescent properties allow for tracking biological processes at the molecular level, providing insights into cellular mechanisms and disease progression.

Case Studies

- Anticancer Study : A recent investigation conducted on modified derivatives of the compound revealed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Anti-inflammatory Research : In a controlled study involving animal models of arthritis, administration of the compound led to a marked reduction in inflammatory markers and joint swelling compared to untreated controls.

- Nanocarrier Development : A study demonstrated that nanoparticles incorporating this compound successfully delivered chemotherapeutic agents directly to tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity.

Mechanism of Action

The mechanism by which 3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid exerts its effects involves interactions at the molecular level:

Molecular Targets: : It may target specific enzymes or receptors in biological systems.

Pathways Involved: : The exact pathways can vary but generally involve modifications of metabolic or signaling pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Knowledge Gaps: Biological activity, solubility in physiological media, and synthetic yields for the primary compound are unreported in the evidence.

- Contradictions : The azo derivatives’ high melting points () contrast with the triazine compound’s lower thermal stability (), emphasizing the role of hydrogen bonding vs. van der Waals interactions.

Biological Activity

3-(10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a complex organic compound with potential biological activity. This article summarizes its chemical characteristics, biological effects, and relevant research findings.

Chemical Characteristics

The compound has a molecular weight of 457.53 g/mol and a molecular formula of C27H27N3O4. Its structure includes multiple functional groups that may contribute to its biological properties. The compound is identified by the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Weight | 457.53 g/mol |

| Molecular Formula | C27H27N3O4 |

| LogP | 3.8576 |

| Polar Surface Area | 64.646 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Biological Activity

Research on related compounds suggests that benzoxadiazocins often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific biological activities of this compound have not been extensively documented in the literature; however, studies on similar structures provide insights into its potential effects.

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, benzoxadiazole derivatives have shown effectiveness against various bacterial strains. This suggests that the methoxy and benzoic acid components in our compound may also confer antimicrobial activity .

Case Studies and Research Findings

- Antitumor Studies : In vitro assays conducted on analogs of benzoxadiazocin derivatives revealed varied activity profiles against leukemia cell lines (CCRF-CEM). While some analogs were inactive, others displayed promising IC50 values below the threshold of 20 µg/mL .

- Antimicrobial Activity : A review highlighted the potential of benzoxadiazole derivatives as antimicrobial agents. Compounds structurally similar to our target have shown significant inhibition against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound?

- Methodology :

- Triazine-based coupling : Analogous to methods for benzoic acid derivatives (e.g., 4j, 4k in ), use nucleophilic aromatic substitution with triazine intermediates. For example, react 1,1-dimethylethyl aminobenzoate with chlorotriazines under controlled temperatures (e.g., 45°C for 1 hour) .

- Protection/deprotection : Employ benzyl or methyl esters (e.g., methyl benzoate in ) to protect carboxylic acid groups during synthesis, followed by hydrolysis .

Q. How should this compound be characterized structurally?

- Methodology :

- 1H/13C NMR : Use DMSO-d6 or CDCl3 solvents. Anticipate aromatic proton shifts at δ 7.5–8.5 ppm (benzoic acid moiety) and methoxy group signals near δ 3.8–4.0 ppm .

- Mass spectrometry (MS) : ESI+ or MALDI-TOF to confirm molecular weight (expected ~370–400 g/mol based on analogs in ).

- Melting point : Compare to structurally similar compounds (e.g., 217–220°C for triazine-linked benzoic acids) .

Advanced Research Questions

Q. How can low synthetic yields be addressed during triazine coupling?

- Methodology :

- Optimize reaction conditions : Vary temperature (e.g., 45°C vs. room temperature) and base (e.g., DIPEA vs. K2CO3) to improve nucleophilic substitution efficiency .

- Purification : Use gradient column chromatography (e.g., hexane/EtOAc) to isolate the product from byproducts like unreacted triazines .

Q. How to resolve discrepancies in NMR data for structural confirmation?

- Methodology :

- 2D NMR : Perform COSY, HSQC, or HMBC to assign ambiguous proton/carbon signals, especially for overlapping aromatic or heterocyclic protons .

- Crystallography : If crystalline, obtain X-ray diffraction data (as in for tribenzyl derivatives).

Q. What strategies ensure stability during storage?

- Methodology :

- Accelerated stability studies : Expose the compound to humidity (40–75% RH), heat (40–60°C), and light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .

- Storage recommendations : Store in sealed, desiccated containers at –20°C (based on benzoic acid analogs in ).

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across assays?

- Methodology :

- Control experiments : Validate assay conditions using reference inhibitors (e.g., HDAC inhibitors in ).

- Dose-response curves : Repeat assays with varying concentrations (0.1–100 μM) to rule out solubility artifacts .

Synthetic Method Comparison Table

| Reaction Type | Conditions | Yield | Key Reference |

|---|---|---|---|

| Triazine coupling | 45°C, DIPEA, 1 hour | 95% | |

| Ester hydrolysis | 1,4-dioxane/H2O, NaOH, reflux | 85–90% | |

| Palladium catalysis | PdCl2(PPh3)2, K2CO3, dioxane/H2O | 81% |

Key Characterization Data

| Technique | Expected Results | Example (Evidence) |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 7.8–8.2 (aromatic H), δ 3.8 (OCH3) | |

| MS (ESI+) | m/z 370.4 [M+H]+ | |

| Melting Point | 217–220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.